1-Hydroxyethyl-2'-deoxyadenosine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of 1-Hydroxyethyl-2'-deoxyadenosine derivatives involves stereo- and regioselective introduction of the 1- or 2-hydroxyethyl group through intramolecular radical cyclization reactions. A novel silicon-containing tether method has been developed, efficiently yielding 4'alpha-branched 2'-deoxyadenosines. This process demonstrates a significant advancement in the synthesis of nucleoside analogs, offering precise control over the substitution pattern (Shuto et al., 1998).

Molecular Structure Analysis

Investigations into the molecular structure of 1-Hydroxyethyl-2'-deoxyadenosine and its analogs have utilized various spectroscopic techniques, including UV, NMR, and mass spectrometry. These studies have elucidated the structural and stereochemical configurations of these nucleoside derivatives, essential for understanding their biological activity and therapeutic potential (Seneviratne et al., 2010).

Chemical Reactions and Properties

1-Hydroxyethyl-2'-deoxyadenosine undergoes various chemical reactions, including interactions with DNA and potential carcinogens, leading to the formation of exocyclic DNA adducts. These reactions are crucial for understanding the mutagenic and carcinogenic potentials of environmental chemicals and their metabolites (Seneviratne et al., 2010).

Scientific Research Applications

Antileukemic Efficacy and Mechanisms

Studies on 2-Chloro-2'-deoxyadenosine (Cladribine) have revealed its significant antileukemic properties. Cladribine, a halogenated analogue of deoxyadenosine, undergoes phosphorylation to form active derivatives that induce apoptosis in leukemia cells. This process involves the inhibition of ribonucleotide reductase, DNA polymerases, and DNA repair mechanisms. Cladribine's efficacy in the treatment of lymphoid malignancies, especially hairy cell leukemia, underscores the therapeutic potential of deoxyadenosine analogues in oncology (Fabianowska-Majewska & Wyczechowska, 1996).

Antiviral Applications

4′-Ethynyl-2-fluoro-2′-deoxyadenosine (EFdA) has emerged as a potent nucleoside reverse transcriptase inhibitor with unparalleled activity against HIV-1. Its mechanism of action and the prolonged intracellular half-life of its active metabolite suggest potential for both treatment and pre-exposure prophylaxis of HIV-1 infection. This highlights the versatility of deoxyadenosine analogues in developing antiviral therapies (Markowitz & Sarafianos, 2018).

Metabolic Pathways and Toxicity

Research on 5-Deoxyadenosine (5dAdo) metabolism reveals its role as a by-product of radical SAM enzyme reactions, acting as both a toxic compound and an inhibitor of these enzymes. The discovery of salvage pathways for 5dAdo suggests its potential importance in cellular metabolism and highlights the complex interplay between deoxyadenosine derivatives and cellular health (Rapp & Forchhammer, 2021).

Antioxidant Activity

Studies on the antioxidant activity of various compounds, including deoxyadenosine analogues, underscore the significance of understanding their biochemical mechanisms to exploit their potential benefits fully. These insights are crucial for developing therapeutic agents targeting oxidative stress-related diseases (Munteanu & Apetrei, 2021).

Safety And Hazards

properties

CAS RN |

142997-59-9 |

|---|---|

Product Name |

1-Hydroxyethyl-2'-deoxyadenosine |

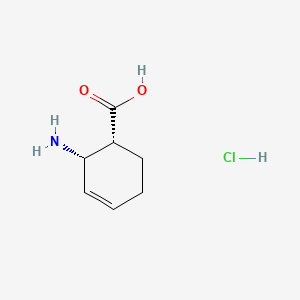

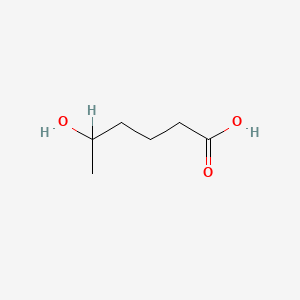

Molecular Formula |

C₁₂H₁₇N₅O₄ |

Molecular Weight |

295.29 |

synonyms |

2’-Deoxy-1-(2-hydroxyethyl)adenosine; |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![trans-3-(Benzo[1,3]dioxol-5-yloxymethyl)-4-(4'-fluoro-biphenyl-4-yl)-piperidine hydrochloride](/img/structure/B1146839.png)